molecular formula C9H9ClS B3052924 [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene CAS No. 4834-59-7

[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene

Cat. No.: B3052924
CAS No.: 4834-59-7
M. Wt: 184.69 g/mol
InChI Key: ZPOIVATUXSSJNP-UHFFFAOYSA-N
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Description

[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C₉H₉ClS It is characterized by the presence of a benzene ring attached to a sulfanyl group, which is further connected to a 2-chloroprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene typically involves the reaction of benzene thiol with 2-chloroprop-2-en-1-yl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5SH+ClCH2C(Cl)=CH2C6H5SCH2C(Cl)=CH2+HCl\text{C}_6\text{H}_5\text{SH} + \text{ClCH}_2\text{C(Cl)=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{SCH}_2\text{C(Cl)=CH}_2 + \text{HCl} C6​H5​SH+ClCH2​C(Cl)=CH2​→C6​H5​SCH2​C(Cl)=CH2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a prop-2-en-1-yl sulfanyl benzene.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or sodium methoxide (NaOCH₃) can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Prop-2-en-1-yl sulfanyl benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of [(2-Chloroprop-2-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine atom can participate in electrophilic reactions, further modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    [(2-Chloroprop-2-en-1-yl)sulfanyl]toluene: Similar structure but with a methyl group on the benzene ring.

    [(2-Chloroprop-2-en-1-yl)sulfanyl]phenol: Similar structure but with a hydroxyl group on the benzene ring.

    [(2-Chloroprop-2-en-1-yl)sulfanyl]aniline: Similar structure but with an amino group on the benzene ring.

Uniqueness

[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene is unique due to its specific combination of a benzene ring, sulfanyl group, and 2-chloroprop-2-en-1-yl group

Properties

IUPAC Name

2-chloroprop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOIVATUXSSJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CSC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297285
Record name [(2-chloroprop-2-en-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4834-59-7
Record name NSC115090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-chloroprop-2-en-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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